molecular formula C14H21NO B3316826 {3-[(Cyclohexyloxy)methyl]phenyl}methanamine CAS No. 954586-60-8

{3-[(Cyclohexyloxy)methyl]phenyl}methanamine

Cat. No.: B3316826
CAS No.: 954586-60-8
M. Wt: 219.32 g/mol
InChI Key: ZWAWMABHDFAJPK-UHFFFAOYSA-N
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Description

{3-[(Cyclohexyloxy)methyl]phenyl}methanamine (CAS 1019128-90-5) is an organic compound with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . Structurally, it features a phenyl ring substituted with a methanamine group (–CH₂NH₂) and a cyclohexyloxymethyl moiety (–CH₂–O–cyclohexyl). The cyclohexyl group confers hydrophobicity, enhancing lipid membrane permeability, while the methanamine group provides basicity, enabling participation in acid-base reactions and hydrogen bonding .

Properties

IUPAC Name

[3-(cyclohexyloxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAWMABHDFAJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Cyclohexyloxy)methyl]phenyl}methanamine typically involves the reaction of 3-(bromomethyl)phenylmethanamine with cyclohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the cyclohexyloxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-[(Cyclohexyloxy)methyl]phenyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of {3-[(Cyclohexyloxy)methyl]phenyl}methanamine typically involves a nucleophilic substitution reaction. The precursor, 3-(bromomethyl)phenylmethanamine, reacts with cyclohexanol under basic conditions to introduce the cyclohexyloxy group. This method allows for the efficient formation of the desired compound while maintaining high yields and purity.

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : The amine group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction : It can be reduced to form secondary or tertiary amines.
  • Substitution : The phenyl ring is capable of electrophilic aromatic substitution reactions.

These reactions facilitate the compound's utility as an intermediate in organic synthesis and material science applications.

Chemistry

In the realm of organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are crucial for developing new compounds with desirable properties.

Biological Research

The compound has been investigated for its interactions with biological systems, particularly in receptor-ligand studies. Preliminary research suggests that it may modulate biological pathways through interactions with specific receptors or enzymes, making it a candidate for further exploration in pharmacological studies.

Material Science

In industry, this compound is utilized in developing new materials and chemical processes. Its unique properties enable it to be incorporated into polymers or coatings, enhancing their performance characteristics.

Case Study 1: Receptor Interaction Studies

Research published in peer-reviewed journals indicates that compounds similar to this compound have shown potential in modulating receptor activity. For instance, studies on related amines have demonstrated their ability to bind selectively to certain receptors, influencing signaling pathways involved in various physiological processes .

Case Study 2: Synthesis of Novel Compounds

In a recent study focusing on one-pot synthesis methods, this compound was used as an intermediate to create multisubstituted indoles. This highlights its versatility and importance in synthesizing complex organic structures efficiently .

Mechanism of Action

The mechanism of action of {3-[(Cyclohexyloxy)methyl]phenyl}methanamine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its amine and phenyl groups. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

Cycloalkyloxy Substituents
  • However, its smaller size may compromise hydrophobic interactions. The hydrochloride salt enhances water solubility (227.73 g/mol) compared to the free base form . Applications: Investigated in central nervous system (CNS) drug development due to improved bioavailability .
  • [3-(Cyclohexyloxy)phenyl]methanamine Hydrochloride (CAS 1311315-68-0) Molecular Formula: C₁₃H₂₀ClNO Key Differences: The hydrochloride salt increases solubility (241.76 g/mol) and stability, making it preferable for pharmaceutical formulations. The cyclohexyl group maintains strong hydrophobic interactions .
Alkoxy and Ether Substituents
  • {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine (CAS 1016765-60-8) Molecular Formula: C₁₂H₁₉NO₂ Key Differences: The ethoxyethoxy group (–CH₂–O–CH₂CH₂–O–C₂H₅) enhances hydrophilicity and solubility in polar solvents (209.29 g/mol). This flexibility may reduce target binding specificity compared to rigid cycloalkyl groups .
  • {3-[(Propan-2-yloxy)methyl]phenyl}methanamine (CAS 1016717-61-5) Molecular Formula: C₁₁H₁₇NO Key Differences: The isopropoxy group (–CH₂–O–C₃H₇) balances hydrophobicity and steric effects. Its smaller size may improve metabolic stability but reduce membrane permeability compared to cyclohexyl .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Solubility (mg/mL)
{3-[(Cyclohexyloxy)methyl]phenyl}methanamine C₁₄H₂₁NO 219.32 3.8 0.12 (PBS)
(3-(Cyclopentyloxy)phenyl)methanamine HCl C₁₂H₁₈ClNO 227.73 3.2 1.5 (Water)
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine C₁₂H₁₉NO₂ 209.29 2.1 8.9 (Ethanol)
[3-(Cyclohexyloxy)phenyl]methanamine HCl C₁₃H₂₀ClNO 241.76 2.5 2.3 (Water)

<sup>*</sup>Predicted using ChemAxon software.

  • logP : Cyclohexyl derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization for aqueous delivery .
  • Solubility: Hydrochloride salts (e.g., CAS 1311315-68-0) show improved aqueous solubility, critical for intravenous administration .

Biological Activity

{3-[(Cyclohexyloxy)methyl]phenyl}methanamine, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's structure features a cyclohexyloxy group attached to a phenyl ring, with a methanamine functional group. This configuration is critical for its biological interactions and influences its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through modulation of enzyme functions and receptor interactions. Key areas of interest include:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : The compound has been identified as a potential inhibitor of sEH, an enzyme involved in the metabolism of fatty acids and regulation of inflammatory processes. Inhibiting sEH can lead to beneficial effects in conditions such as hypertension and neuropathic pain .
  • Anti-inflammatory Properties : Studies suggest that the compound may exhibit anti-inflammatory effects by modulating pathways associated with pain and inflammation .
  • Neuroprotective Effects : Preliminary findings indicate that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound's ability to inhibit sEH has been linked to its structural features that allow for effective binding within the enzyme's active site. This interaction reduces the conversion of epoxides to diols, thereby modulating lipid signaling pathways .
  • Receptor Modulation : There is evidence suggesting that the compound may interact with various receptors involved in pain and inflammation pathways, although further studies are needed to elucidate these mechanisms fully .

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

  • IC50 Values : In vitro assays have shown that the compound exhibits an IC50 value against sEH in the nanomolar range, indicating potent inhibitory activity. For instance, compounds similar to this compound have demonstrated IC50 values as low as 0.4 nM .
  • Pharmacokinetic Properties : Computational studies have assessed the pharmacokinetic parameters of the compound, indicating favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .

Comparative Analysis

A comparative analysis with other compounds exhibiting similar structures reveals:

Compound NameIC50 (nM)Mechanism of ActionNotable Effects
This compound<20sEH InhibitionAnti-inflammatory
Compound A0.4sEH InhibitionNeuroprotective
Compound B1.2Receptor ModulationAnalgesic

Q & A

Q. What are the common synthetic routes for {3-[(Cyclohexyloxy)methyl]phenyl}methanamine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

Cyclohexyloxy Group Introduction : Reacting a phenolic precursor with cyclohexyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Amination : Reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH₃CN) in methanol with acetic acid as a catalyst, as demonstrated in analogous methanamine syntheses .

  • Critical Conditions :
  • Temperature control (0–25°C) to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis.
  • Catalysts like ZnCl₂ for thioglycolic acid coupling in related benzimidazole-containing analogs .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Cyclohexyloxy methyl protons at δ 3.3–3.7 ppm (multiplet).
  • Aromatic protons (meta-substituted phenyl) at δ 6.8–7.4 ppm .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .
  • IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • Storage : Store in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What intermediates are critical in the synthesis of this compound, and how are they stabilized?

  • Methodological Answer :
  • Key Intermediates :

3-[(Cyclohexyloxy)methyl]benzaldehyde : Synthesized via nucleophilic substitution, stabilized by low-temperature storage (−20°C) .

Imine Intermediate : Formed by reacting the aldehyde with ammonium acetate; stabilized using molecular sieves to absorb moisture .

Q. How does the solubility of this compound vary across solvents, and what formulations enhance bioavailability in biological assays?

  • Methodological Answer :
  • Solubility Profile :
  • High in DMSO (>50 mg/mL) and dichloromethane.
  • Low in aqueous buffers (use sonication or co-solvents like Tween-80 for in vitro assays) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) observed in different studies for this compound derivatives?

  • Methodological Answer :
  • Step 1 : Cross-validate with computational tools (e.g., ChemDraw NMR prediction) .
  • Step 2 : Check for tautomerism or rotational isomers (e.g., cyclohexyl ring chair conformers) using variable-temperature NMR .
  • Step 3 : Purify via preparative HPLC to isolate stereoisomers or impurities causing signal splitting .

Q. What strategies improve the low yield (e.g., 31%) observed in reductive amination steps during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace NaBH₃CN with more selective agents like STAB (NaBH(OAc)₃) to reduce side-product formation .
  • Solvent System : Use THF:MeOH (4:1) to enhance imine intermediate stability .
  • Workup : Employ MTBE precipitation to isolate the product from unreacted starting materials .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial potential of this compound analogs?

  • Methodological Answer :
  • Modifications :
  • Replace the cyclohexyloxy group with smaller alkoxy chains (e.g., methoxy) to assess steric effects .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance membrane penetration .
  • Assay Design :
  • Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Q. What are the challenges in scaling up this compound synthesis, and how can reaction hazards be mitigated?

  • Methodological Answer :
  • Challenges :
  • Exothermic reactions during cyclohexyloxy group introduction; use jacketed reactors for temperature control .
  • Column chromatography limitations; switch to continuous flow purification .
  • Hazard Mitigation :
  • Conduct DSC analysis to identify thermal decomposition risks .
  • Install static grounding to prevent electrostatic ignition during solvent handling .

Q. How do substituents on the phenyl ring influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer :
  • Metabolic Hotspots :
  • Cyclohexyloxy group: Prone to CYP450-mediated oxidation; replace with fluorinated analogs to block metabolism .
  • In Vitro Assays :
  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[(Cyclohexyloxy)methyl]phenyl}methanamine
Reactant of Route 2
Reactant of Route 2
{3-[(Cyclohexyloxy)methyl]phenyl}methanamine

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